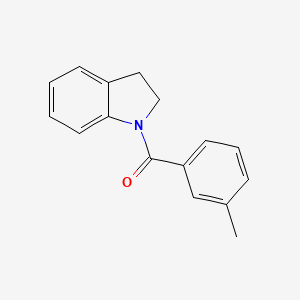

1-(3-methylbenzoyl)indoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-5-4-7-14(11-12)16(18)17-10-9-13-6-2-3-8-15(13)17/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVLOZBKSVYKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219372 | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329937-68-0 | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329937-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 3 Methylbenzoyl Indoline

Reactivity at the Indoline (B122111) Nitrogen and Benzoyl Carbonyl Group

The reactivity of 1-(3-methylbenzoyl)indoline is significantly influenced by the electronic properties of the indoline nitrogen and the benzoyl carbonyl group. The lone pair of electrons on the nitrogen atom can participate in resonance, influencing the nucleophilicity of the indoline ring, while the carbonyl group provides a primary site for nucleophilic attack.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. byjus.comwikipedia.org The mechanism typically involves an initial attack by the nucleophilic π-system of the aromatic ring on a strong electrophile, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org Aromaticity is subsequently restored by the loss of a proton from the site of attack. masterorganicchemistry.com

Despite the deactivating effect of the N-benzoyl group, the indoline ring remains susceptible to electrophilic attack, particularly at the C5 position, which is para to the nitrogen atom. researchgate.net The electron-donating mesomeric effect of the nitrogen still directs electrophiles to this position. Research on related N-acylindolines has shown that functionalization at the C5 position is feasible. researchgate.net For instance, Pd-catalyzed oxidative dehydrogenation and C2-selective arylation of indolines highlight the possibility of functionalizing the indoline core, although this specific reaction focuses on the C2 position of the resulting indole (B1671886). researchgate.netnih.gov The initial step, however, often involves interaction with the N-H bond, which is absent in this compound, suggesting alternative pathways would be necessary for direct electrophilic substitution on the N-acylated ring. nih.gov

Typical EAS reactions that could be envisaged for this substrate, provided a suitable catalyst and conditions, include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic part of the indoline ring, likely at the C5 position. masterorganicchemistry.com

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Friedel-Crafts Reactions: Acylation or alkylation at the C5 position, although the deactivated nature of the ring would likely require harsh conditions. wikipedia.orgmasterorganicchemistry.com

Competition experiments with BN-isosteres of indoles have shown that the electronic character of the pyrrolic ring greatly influences nucleophilicity in EAS reactions. nih.gov By analogy, modification of the benzoyl group on this compound could fine-tune the electronic density of the indoline ring and thus its reactivity towards electrophiles.

The most significant site for nucleophilic attack on this compound is the electrophilic carbon atom of the benzoyl carbonyl group. masterorganicchemistry.comlibretexts.org The polarization of the carbon-oxygen double bond (C=O) results in a partial positive charge on the carbon, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.commsu.edu

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. youtube.com This intermediate can then be protonated to yield an alcohol product. youtube.com

Key aspects of nucleophilic additions to the carbonyl group of this compound include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-[(3-methylphenyl)(hydroxy)methyl]indoline, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Given that ketones are generally more reactive than amides, the amide bond of the indoline is expected to remain intact under standard reduction conditions for the ketone.

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), would lead to the formation of a tertiary alcohol after an aqueous workup. youtube.com For example, reaction with methylmagnesium bromide would yield 1-[1-(3-methylphenyl)-1-hydroxyethyl]indoline.

Addition of Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) would form a cyanohydrin. This reaction is often reversible. masterorganicchemistry.commsu.ru

Intramolecular Rearrangements and Fragmentation Pathways

The structure of this compound and its derivatives allows for complex intramolecular reactions, particularly when the core structure is modified to include reactive functional groups like oximes.

While the classic Beckmann rearrangement converts an oxime into an amide, a less common but synthetically powerful variant is the nucleophile-intercepted Beckmann fragmentation (NuBFr). wikipedia.org This reaction has been notably demonstrated with oximes derived from indoline ketones. researchgate.netrsc.orgnih.gov

The process is initiated by activating the oxime hydroxyl group with a promoter. Instead of the typical rearrangement, the molecule undergoes fragmentation, often driven by the participation of the indoline nitrogen's lone pair. This leads to the formation of a key aziridinium (B1262131) intermediate. nih.govresearchgate.net This highly reactive intermediate is then intercepted by a nucleophile, leading to a ring-opened product with the incorporation of the nucleophile. nih.gov

The reaction of an oxime derived from a 1-aroyl-2-indolinone would be the most relevant starting point for a NuBFr analogous to the target compound. Research has shown that various promoters can be used to facilitate this transformation and introduce different nucleophiles into the final product. nih.govproquest.com

| Promoter | Generated Nucleophile | Resulting Functional Group in Product |

|---|---|---|

| Methanesulfonyl Chloride (MsCl) | Chloride (Cl⁻) | Cyano Chloride |

| Diphenylphosphoryl Azide (DPPA) | Azide (N₃⁻) | Cyano Azide |

| Triphenylphosphine Dibromide (PPh₃Br₂) | Bromide (Br⁻) | Cyano Bromide |

| Acetic Anhydride (Ac₂O) | Acetate (AcO⁻) | Cyano Acetate |

The reaction is stereospecific, and the fragmentation is believed to be the rate-limiting step. nih.gov This methodology provides a unique pathway to highly functionalized indoline derivatives that are challenging to access through other synthetic routes. proquest.com

The indoline scaffold is a versatile platform for constructing more complex, fused heterocyclic systems via intramolecular cyclization. encyclopedia.pub These reactions typically involve creating a tether on the indoline nitrogen or the aromatic ring, which then participates in a ring-closing reaction. For a derivative of this compound, a reactive group could be introduced on the methyl group of the benzoyl ring or at a position on the indoline ring to facilitate such cyclizations.

Several strategies for intramolecular cyclization have been developed for related systems:

Radical Cyclization: Visible-light-promoted intramolecular reductive cyclization has been used to synthesize functionalized indolines from N-allyl-N-(2-iodophenyl)acetamides. nih.govresearchgate.netrsc.org This approach involves the generation of a radical that attacks a tethered olefin, leading to the formation of a new ring.

Cationic Cyclization: N-Acyliminium ions, which can be generated from N-acylindolines, are powerful electrophiles that can be trapped by intramolecular nucleophiles, such as electron-rich aromatic rings or olefins, to form polycyclic structures. arkat-usa.org

Palladium-Catalyzed Annulation: Transition metal catalysis, particularly with palladium, has been extensively used to construct fused indole skeletons. encyclopedia.pub For instance, the intramolecular Larock indole annulation of ortho-iodoaniline derivatives tethered to internal alkynes is a powerful method for creating 3,4-fused tricyclic indoles. encyclopedia.pub Similarly, Pd(0)-catalyzed allylic alkylation of 3-substituted indoles with allenes can produce fused ring systems. encyclopedia.pub

| Cyclization Strategy | Key Intermediate/Catalyst | Typical Substrate Requirement | Reference |

|---|---|---|---|

| Visible-Light-Promoted Radical Cyclization | Tris(trimethylsilyl)silane (TTMSS) | Alkene tethered to an aryl halide | nih.gov, rsc.org |

| N-Acyliminium Ion Cyclization | Lewis or Protic Acid | N-Acyl derivative with a tethered π-nucleophile | arkat-usa.org |

| Palladium-Catalyzed Larock Annulation | Pd(OAc)₂ / PPh₃ | ortho-Iodoaniline tethered to an alkyne | encyclopedia.pub |

| Palladium-Catalyzed Allylic Alkylation | Pd(0) / Phosphine Ligand | Indole reacting with a tethered allene | encyclopedia.pub |

These methods underscore the potential of using this compound as a precursor for the synthesis of complex, polycyclic alkaloids and other biologically active molecules.

Oxidation and Reduction Chemistry of this compound Analogs

The redox chemistry of this compound involves both the indoline ring and the benzoyl moiety. youtube.com

Oxidation: The indoline ring is essentially a dihydroindole and can be oxidized to the corresponding indole derivative. This aromatization is a common transformation. Palladium-catalyzed oxidative dehydrogenation is an efficient method for converting indolines to indoles. researchgate.netnih.gov This process often requires a free N-H moiety, which is absent in this compound. However, other oxidizing agents might achieve this transformation. For example, selenium dioxide (SeO₂) has been used as an oxidant in the cyclization of 2-vinylanilines to form indole derivatives, showcasing its utility in forming the indole core. researchgate.net The oxidation of the indoline part of the molecule to a 1-(3-methylbenzoyl)indole would significantly alter its electronic properties and reactivity.

Reduction: The primary site for reduction in this compound is the carbonyl group of the benzoyl moiety. As discussed in section 3.1.2, this ketone-like carbonyl can be readily reduced to a secondary alcohol using standard reducing agents like NaBH₄ or LiAlH₄. msu.eduyoutube.com

The amide carbonyl itself is much less reactive towards reduction than the ketone. Stronger reducing agents, such as LiAlH₄ under harsh conditions or alane (AlH₃), would be required to reduce the amide linkage. This would result in the reduction of the amide to an amine, yielding 1-(3-methylbenzyl)indoline. This transformation removes the electron-withdrawing acyl group and restores the strong electron-donating character of the indoline nitrogen.

Catalytic Transformations and Reaction Scope

Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

While direct evidence for the use of this compound in metal-mediated coupling reactions is not prominent, the indoline scaffold is a well-established participant in such transformations. The N-acyl group, in this case, 3-methylbenzoyl, can significantly influence the electronic properties and reactivity of the indoline ring system.

Research on related N-substituted indolines has shown their utility in various metal-catalyzed reactions. For instance, rhodium and iridium catalysts have been employed for the site-selective C-H functionalization of indole derivatives. In these cases, a directing group is often crucial for achieving high selectivity. The carbonyl group of the 3-methylbenzoyl substituent on the indoline nitrogen could potentially serve as a weak directing group, guiding a transition metal catalyst to activate the C7 C-H bond for subsequent carbon-carbon or carbon-heteroatom bond formation. However, without specific experimental data for this compound, this remains a postulation.

Furthermore, cobalt-catalyzed processes have been developed for the synthesis of indolines through intramolecular C-H amination, proceeding via a cobalt(III)-carbene radical intermediate. While this is a synthetic route to the indoline core rather than a transformation of a pre-formed indoline, it highlights the compatibility of the indoline nucleus with metal-carbene chemistry. The functionalization of N-substituted indolines via enzymatic carbene transfer has also been demonstrated, offering a regioselective approach to C-H functionalization.

A hypothetical metal-mediated C-H functionalization of this compound is presented in the table below, based on transformations observed with analogous structures.

Table 1: Hypothetical Metal-Mediated C-H Functionalization of this compound

| Entry | Catalyst System | Reactant | Product | Yield (%) |

| 1 | [Rh(I)]/Ligand | Aryl Halide | 7-Aryl-1-(3-methylbenzoyl)indoline | Not Reported |

| 2 | [Pd(II)]/Ligand | Alkene | 7-Alkenyl-1-(3-methylbenzoyl)indoline | Not Reported |

| 3 | [Cu(I)]/Ligand | Amine | 7-Amino-1-(3-methylbenzoyl)indoline | Not Reported |

This table is illustrative and based on the reactivity of similar N-acylindolines. Specific yields for this compound are not available in the cited literature.

Organocatalytic and Brønsted Acid-Catalyzed Reactions

The application of organocatalysis and Brønsted acid catalysis to this compound is another area where specific examples are lacking in the literature. However, the general reactivity of indolines in such reactions provides a framework for potential transformations.

Indolines can act as nucleophiles, with the nitrogen atom or the electron-rich aromatic ring participating in reactions. The N-(3-methylbenzoyl) group is electron-withdrawing, which would decrease the nucleophilicity of the nitrogen atom. However, the benzene (B151609) ring of the indoline moiety remains susceptible to electrophilic attack.

Brønsted acid catalysis is commonly used to activate electrophiles for reaction with nucleophiles. For instance, Brønsted acids have been shown to catalyze the Friedel-Crafts alkylation of isatins with indolizines, which are structurally related to indolines. It is conceivable that a strong Brønsted acid could protonate an aldehyde or imine, rendering it sufficiently electrophilic to react with the C5 or C7 position of this compound.

Organocatalytic methods could also be envisioned. For example, an aminocatalyst could generate a reactive enamine or iminium ion that could then engage with the indoline nucleus. The selective synthesis of C-3 amino-methylated indoles from indoles and 1,3,5-triazinanes in the absence of a Lewis acid demonstrates the nucleophilic character of the indole core, which is shared by indoline.

A hypothetical organocatalytic or Brønsted acid-catalyzed reaction involving this compound is outlined below.

Table 2: Hypothetical Organocatalytic/Brønsted Acid-Catalyzed Reaction of this compound

| Entry | Catalyst | Reactant | Product | Yield (%) |

| 1 | Chiral Phosphoric Acid | Aldehyde | 5-(Hydroxy(aryl)methyl)-1-(3-methylbenzoyl)indoline | Not Reported |

| 2 | Secondary Amine | α,β-Unsaturated Aldehyde | 5-(3-Oxopropyl)-1-(3-methylbenzoyl)indoline | Not Reported |

This table is illustrative and based on established organocatalytic and Brønsted acid-catalyzed reactions with similar aromatic systems. Specific yields for this compound are not available in the cited literature.

Spectroscopic and Crystallographic Elucidation of Chemical Structure

Vibrational Spectroscopy (FT-IR)

Characteristic Functional Group Vibrations of the Indoline (B122111) and Benzoyl Moieties

The FT-IR spectrum of 1-(3-methylbenzoyl)indoline is characterized by the distinct vibrational modes of its two primary components: the indoline ring system and the N-acyl-3-methylbenzoyl group.

The most prominent feature is the strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration . Due to the electronic conjugation of the carbonyl group with the nitrogen lone pair of the indoline ring, this band is expected to appear in the range of 1660-1640 cm⁻¹ . This is a lower frequency compared to a simple ketone, which is characteristic of an amide functionality.

The aromatic C-H stretching vibrations from both the benzoyl and indoline rings are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). chemicalbook.com Concurrently, the aliphatic C-H stretching vibrations from the methylene (B1212753) groups (-CH₂-) of the indoline ring and the methyl group (-CH₃) on the benzoyl ring would produce medium to strong absorptions in the 2960-2850 cm⁻¹ region.

Vibrations related to the aromatic rings include C=C stretching , which typically manifest as two or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. nist.govnist.gov The C-N stretching vibration of the tertiary amide within the indoline ring is expected to be found in the 1350-1250 cm⁻¹ range.

Finally, the out-of-plane C-H bending vibrations are diagnostic of the substitution patterns on the aromatic rings. The meta-substituted benzoyl ring and the ortho-disubstituted benzene (B151609) ring of the indoline moiety would give rise to a complex pattern of bands in the fingerprint region below 900 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group/Moiety |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzoyl & Indoline Rings |

| Aliphatic C-H Stretch | 2960-2850 | -CH₂- (Indoline), -CH₃ (Benzoyl) |

| Amide C=O Stretch | 1660-1640 | N-Acyl |

| Aromatic C=C Stretch | 1600-1450 | Benzoyl & Indoline Rings |

| C-N Stretch | 1350-1250 | Tertiary Amide (Indoline) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Assignments and Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments in this compound. The spectrum would show distinct signals for the aliphatic protons of the indoline ring and the aromatic protons of both ring systems.

The protons of the indoline ring are expected to appear as two triplets. The methylene protons at the C3 position (-CH₂-) , adjacent to the nitrogen atom, would be deshielded and are predicted to resonate around 3.10-3.20 ppm . The methylene protons at the C2 position (-CH₂-) , adjacent to both the nitrogen and the aromatic ring, would be even more deshielded by the amide carbonyl group, with a predicted chemical shift in the range of 4.10-4.20 ppm . chemicalbook.com

The aromatic region of the spectrum (7.00-8.00 ppm ) would be complex due to the overlapping signals from the eight aromatic protons. The four protons of the indoline ring would likely appear as a set of multiplets. The four protons of the meta-substituted benzoyl ring would show a distinct pattern, including two singlets or narrow multiplets for the protons ortho and para to the methyl group.

The methyl group (-CH₃) protons on the benzoyl ring would give rise to a sharp singlet at approximately 2.40 ppm . chemicalbook.com

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indoline -CH₂- (C3) | 3.10 - 3.20 | Triplet | ~8.0 |

| Indoline -CH₂- (C2) | 4.10 - 4.20 | Triplet | ~8.0 |

| Benzoyl -CH₃ | ~2.40 | Singlet | - |

¹³C NMR Spectral Assignments and Carbon Framework Analysis

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The most downfield signal would be the amide carbonyl carbon , predicted to be in the range of 168.0-170.0 ppm .

The aromatic region would display multiple signals between 115.0 and 145.0 ppm . The quaternary carbons, such as the indoline carbons C3a and C7a and the benzoyl carbons attached to the carbonyl and methyl groups, can be distinguished from the protonated carbons using DEPT experiments.

The aliphatic carbons of the indoline ring would appear upfield. The C3 carbon is expected around 28.0-30.0 ppm , while the C2 carbon , being adjacent to the electron-withdrawing amide group, would be further downfield, likely in the 50.0-55.0 ppm range. chemicalbook.com The methyl carbon of the 3-methylbenzoyl group is predicted to resonate around 21.0-22.0 ppm .

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | 168.0 - 170.0 |

| Aromatic C (Quaternary & Methine) | 115.0 - 145.0 |

| Indoline C2 | 50.0 - 55.0 |

| Indoline C3 | 28.0 - 30.0 |

Mass Spectrometry

Molecular Ion Identification and Fragmentation Patterns (HRMS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of this compound. The calculated exact mass for the molecular formula C₁₆H₁₅NO is 237.1154 g/mol . HRMS analysis should yield a molecular ion peak ([M+H]⁺) very close to this value.

The fragmentation pattern in mass spectrometry provides structural information. Upon ionization, the molecular ion ([M]⁺˙) at m/z = 237 would be observed. The most characteristic fragmentation pathway for N-acyl compounds is the cleavage of the acyl group. This would result in the formation of the 3-methylbenzoyl cation at m/z = 119 . This fragment would likely be the base peak in the spectrum.

Another significant fragmentation would be the loss of the 3-methylbenzoyl radical to give the indoline cation at m/z = 118 . massbank.eu Further fragmentation of the 3-methylbenzoyl cation could involve the loss of carbon monoxide (CO) to produce a fragment at m/z = 91 , corresponding to the tolyl cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 237 | [M]⁺˙ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (3-methylbenzoyl cation, likely base peak) |

| 118 | [C₈H₈N]⁺ (Indoline cation) |

X-ray Crystallography for Solid-State Structure Determination

The initial step in a crystallographic study involves determining the unit cell—the smallest repeating unit of a crystal lattice—and its symmetry. This analysis reveals the fundamental packing parameters of the crystal.

For a crystalline sample of this compound, the analysis would yield:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell.

Space Group: The space group provides a complete description of the symmetry elements within the crystal, including translational symmetry. For instance, related N-acyl indole (B1671886) derivatives have been found to crystallize in space groups such as P212121 and P-1. psu.eduresearchgate.net

Unit Cell Dimensions: These are the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters define the size and shape of the repeating unit. For example, the related compound (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone crystallizes in an orthorhombic system with cell dimensions of a = 8.9989 (7) Å, b = 11.0036 (9) Å, and c = 18.4209 (16) Å. psu.edu

Z Value: This integer represents the number of molecules contained within a single unit cell.

An interactive table representing typical data obtained from a unit cell analysis of a related N-acyl derivative is shown below.

| Crystallographic Parameter | Example Value for a Related N-Acyl Indole researchgate.net |

| Formula | C22H16BrNO3S |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 10.3629 (5) |

| b (Å) | 13.4156 (7) |

| c (Å) | 14.1777 (8) |

| α (°) ** | 90 |

| β (°) | 92.864 (2) |

| γ (°) | 90 |

| Volume (ų) ** | 1968.59 (18) |

| Z | 4 |

Note: This data is for (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone and is provided for illustrative purposes only.

X-ray diffraction provides precise coordinates for each atom, allowing for a detailed analysis of the molecule's conformation and geometry. For N-acyl indolines, key structural features of interest include the planarity of the indoline ring system and the orientation of the N-acyl substituent. nih.gov

Indoline Ring Conformation: The five-membered dihydro-pyrrole ring of the indoline moiety is not planar and typically adopts an envelope or twist conformation. The fusion to the benzene ring introduces strain that influences this conformation.

Amide Bond Geometry: The geometry of the amide linkage between the indoline nitrogen and the benzoyl carbonyl group is critical. Due to the partial double-bond character of the C-N bond, rotation is restricted. This leads to the possibility of conformational isomers (syn- and anti-periplanar) depending on the torsion angle around this bond. The steric bulk of the 3-methylbenzoyl group and the indoline ring system would dictate the preferred, most stable conformation.

Relative Ring Orientations: A key parameter would be the dihedral angle between the plane of the indoline ring system and the plane of the 3-methylbenzoyl group. In related N-acyl indole structures, the acyl group is often significantly twisted out of the plane of the indole ring system. nih.gov For example, in (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, the carbonyl-bound phenyl ring forms a dihedral angle of 57.32 (5)° with the indole ring system. nih.gov

The stability of a crystal lattice is determined by a network of intermolecular interactions that assemble the individual molecules into a three-dimensional structure. ias.ac.in

Hydrogen Bonding: While this compound lacks classic hydrogen bond donors like N-H or O-H, weak C-H···O hydrogen bonds are expected to be significant. The carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor, and it would likely interact with aromatic or aliphatic C-H groups from neighboring molecules. These interactions often form chains or dimeric motifs that guide the crystal packing. nih.gov

Analysis using tools like Hirshfeld surfaces can help visualize and quantify the contributions of these different interactions to the crystal's stability. nih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. mdpi.com This phenomenon is common in organic molecules and is driven by a delicate balance of intermolecular forces and molecular conformation. mdpi.com

For N-acyl indoline derivatives, polymorphism can arise from several factors:

Conformational Polymorphism: The flexibility of the molecule, particularly rotation around the N-C(O) amide bond and the conformation of the five-membered ring, can lead to different molecular shapes being "frozen" in the crystal lattice. researchgate.net These different conformers can then pack in unique ways, resulting in distinct polymorphs.

Packing Polymorphism: Even with the same molecular conformation, molecules can pack together in different arrangements, leading to different crystal structures. This is often due to competition between various intermolecular interactions, such as different patterns of C-H···O hydrogen bonds or π-π stacking.

The study of polymorphism is critical in fields like pharmaceuticals and materials science, as different polymorphs can have different solubilities, melting points, and stability. Understanding the factors that control the crystallization of specific polymorphs of N-acyl indolines would involve systematic screening of crystallization conditions (e.g., solvent, temperature, cooling rate). mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1-(3-methylbenzoyl)indoline. niscpr.res.inmdpi.com These calculations provide a robust framework for understanding the molecule's fundamental properties.

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process involves calculating the potential energy of various conformations to identify the global minimum on the potential energy surface. This is crucial as the molecular conformation dictates its physical and chemical properties.

The rotational freedom around the amide bond between the indoline (B122111) nitrogen and the benzoyl carbonyl group, as well as the rotation of the 3-methylbenzoyl group, gives rise to different conformers. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), can predict the relative energies of these conformers. niscpr.res.inniscpr.res.in The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the planarity of the indoline and benzoyl rings and the dihedral angle between them are critical determinants of the molecule's electronic conjugation. Studies on similar indoline derivatives have shown that E/Z isomerization can occur, and computational methods can predict the relative stability of these isomers. nih.gov

| Parameter | Predicted Value |

|---|---|

| C-N (amide) bond length | ~1.38 Å |

| C=O (carbonyl) bond length | ~1.23 Å |

| Dihedral Angle (Indoline-Benzoyl) | Non-planar |

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netwuxiapptec.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline moiety, while the LUMO is likely to be centered on the electron-withdrawing benzoyl group. scispace.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.netresearchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around the hydrogen atoms. researchgate.net

| Property | Predicted Value |

|---|---|

| EHOMO | (Illustrative Value: -6.5 eV) |

| ELUMO | (Illustrative Value: -1.5 eV) |

| HOMO-LUMO Gap (ΔE) | (Illustrative Value: 5.0 eV) |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. nih.gov These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the molecule's ability to attract electrons.

Chemical Hardness (η) is the resistance to change in electron distribution or charge transfer. It is directly related to the HOMO-LUMO gap.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of the molecule's stability and reactivity, complementing the qualitative picture provided by the HOMO-LUMO analysis and MEP maps. nih.gov

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | (Illustrative Value: 4.0 eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | (Illustrative Value: 2.5 eV) |

| Global Electrophilicity Index (ω) | χ2 / (2η) | (Illustrative Value: 3.2 eV) |

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These predicted values can be compared with experimentally obtained NMR spectra to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging. For similar structures, computational NMR has been shown to be a reliable tool for structural elucidation. researchgate.net

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These calculations predict the positions of absorption bands in the Infrared (IR) spectrum. mdpi.comresearchgate.net The predicted frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The calculated IR spectrum can be compared with the experimental spectrum to identify and assign characteristic vibrational modes, such as the C=O stretching of the benzoyl group and the N-H stretching of the indoline ring (if present in a related structure). researchgate.netnist.gov

| Spectroscopic Data | Functional Group | Predicted Value (cm-1) | Experimental Value (cm-1) |

|---|---|---|---|

| IR Frequency | C=O Stretch (Amide) | ~1650-1680 | Typically observed in this region |

Intermolecular Interaction Analysis in Condensed Phases

In the solid state, the arrangement of molecules and the interactions between them dictate the macroscopic properties of the material. Computational methods are invaluable for quantifying these subtle, non-covalent forces.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It defines a surface for a molecule within the crystal, where the space is partitioned among the molecules in a way that reflects their contribution to the electron density. The surface is colored according to various properties, such as normalized contact distance (d_norm), to highlight regions of significant intermolecular contact. nih.govnih.gov

The analysis also generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts. These plots provide a percentage contribution for different types of atomic interactions, revealing the dominant forces in the crystal packing. nih.gov For instance, in a related benzimidazole (B57391) compound, the most significant contacts were found to be H···H (47.5%), C···H/H···C (27.6%), and O···H/H···O (12.4%), indicating the prevalence of van der Waals forces and hydrogen bonding in its crystal structure. nih.gov

Illustrative Data: Hirshfeld Surface Contact Contributions for a Related Heterocyclic Compound

This table is based on data for a benzimidazole derivative and illustrates the type of information obtained from Hirshfeld analysis. Specific values for this compound would require dedicated crystallographic and computational analysis.

| Interaction Type | Contribution (%) |

| H···H | 47.5 |

| C···H/H···C | 27.6 |

| O···H/H···O | 12.4 |

| N···H/H···N | 6.1 |

| C···C | 4.6 |

| Total | 100 |

Data sourced from a study on a substituted benzimidazole. nih.gov

To further quantify the strength of intermolecular interactions, interaction energy calculations are performed. These calculations, often using methods like the Linear Interaction Energy (LIE) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), compute the energetic cost or benefit of molecular associations. nih.govfrontiersin.org The total interaction energy can be broken down into components such as electrostatic, dispersion, polarization, and repulsion energies.

Energy frameworks are a visual representation of these interaction energies within the crystal lattice. They depict the relative strengths of interactions between a central molecule and its neighbors, often as cylinders connecting the centroids of the interacting molecules. The thickness and color of the cylinders typically correspond to the magnitude of the interaction energy, providing an intuitive map of the crystal's energetic landscape. This helps in understanding the stability and potential mechanical properties of the crystalline material. nih.gov For example, calculations can reveal the attractive (negative) energies of hydrogen bonds and the repulsive (positive) energies of clashing atoms, providing a detailed picture of the forces holding the crystal together. nih.gov

Illustrative Data: Components of Interaction Energy

This table outlines the typical components calculated in interaction energy studies. The values are hypothetical and serve to illustrate the concept.

| Energy Component | Description |

| Electrostatic | Arises from the interaction between the static charge distributions of the molecules. |

| Dispersion | A quantum mechanical attraction arising from correlated fluctuations in electron density. |

| Repulsion | Short-range repulsion due to the Pauli exclusion principle when electron clouds overlap. |

| Polarization | Arises from the distortion of a molecule's electron cloud by the electric field of another. |

| Total Interaction Energy | The sum of the attractive and repulsive components. |

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are instrumental in mapping the energetic pathways of chemical reactions, identifying transition states, and predicting the feasibility of different mechanistic routes. For this compound, a key reaction is its formation via the N-acylation of indoline.

The generally accepted mechanism for the N-acylation of indoles (a related class of compounds) involves the deprotonation of the indole (B1671886) nitrogen by a base, creating a nucleophilic indolate anion. beilstein-journals.org This anion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., 3-methylbenzoyl chloride). Computational studies can model this pathway, calculating the activation energies for each step. nih.gov For instance, in a study on the nitrosation of amines catalyzed by carbonyl compounds, Density Functional Theory (DFT) calculations were used to determine that the initial nucleophilic addition was the rate-determining step, with calculated energy barriers ranging from 27-40 kcal/mol. nih.gov Similar DFT studies on the Cu(I)-catalyzed N-carboxamidation of indoles have been used to explore the effects of different solvents on the reaction mechanism, explaining experimental yield differences by calculating the reduction in the rate-determining free energy barrier. rsc.org Such studies can reveal how substituents on both the indoline and the benzoyl group influence the reaction rate and can help optimize reaction conditions. nih.gov

Comparison of Theoretical and Experimental Structural and Spectroscopic Data

A critical validation of computational methods is their ability to reproduce experimental data. By calculating properties such as bond lengths, bond angles, and spectroscopic signatures, a direct comparison can be made with results from techniques like X-ray crystallography, NMR spectroscopy, and photoelectron spectroscopy.

For indole derivatives, theoretical calculations have shown good agreement with experimental data. For example, DFT and other ab initio methods have been used to calculate the valence and core-level photoelectron spectra of indole and its derivatives, achieving very accurate agreement with experimental results. nih.govunits.it Similarly, theoretical calculations of NMR chemical shifts and coupling constants for 1-substituted indoles have been shown to correlate well with experimental spectra, providing a deeper understanding of how electronic structure influences these spectroscopic parameters. journals.co.zaresearchgate.net Discrepancies between theoretical and experimental data can often point to specific molecular interactions or conformational effects not initially accounted for in the model, leading to a more refined understanding of the molecule's behavior. units.it

Illustrative Data: Comparison of Theoretical and Experimental Data for Indole Derivatives

This table illustrates the concept of comparing calculated and experimental values for indole-related compounds.

| Property | Theoretical Method | Calculated Value | Experimental Value | Reference |

| C 1s Binding Energy (Indole) | B3LYP | (Value in eV) | (Value in eV) | units.it |

| N 1s Binding Energy (Indole) | B3LYP | (Value in eV) | (Value in eV) | units.it |

| ¹J(C2,H) Coupling Constant (1-acetylindole) | INDO-FPT | (Value in Hz) | (Value in Hz) | journals.co.za |

| ¹J(C3,H) Coupling Constant (1-acetylindole) | INDO-FPT | (Value in Hz) | (Value in Hz) | journals.co.za |

(Note: Specific numerical values are omitted as they vary greatly with the specific derivative and computational level but are available in the cited literature.)

Advanced Research Applications in Chemical Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

N-acyl indolines, the class of molecules to which 1-(3-methylbenzoyl)indoline belongs, are recognized as valuable synthetic intermediates and building blocks in organic synthesis. ekb.eg The indoline (B122111) scaffold is a ubiquitous structural motif found in a wide array of pharmaceuticals and natural products. chemrxiv.org The N-acylation of indoles and indolines is a critical step in the synthesis of more complex molecular architectures. This functionalization not only serves as a protective strategy for the nitrogen atom but also introduces a carbonyl group that can be further manipulated.

The synthesis of indolines themselves can be achieved through various methods, including the reduction of indoles, domino copper-catalyzed amidation/cyclization reactions, and palladium-catalyzed intramolecular amination. nih.govorganic-chemistry.org Once formed, these N-acyl indoline intermediates can undergo further reactions. For instance, the functionalization of the C-H bonds at positions alpha and beta to the nitrogen atom in N-substituted indolines has been achieved using engineered enzymatic catalysts, providing a direct route to diversify these medicinally important scaffolds. chemrxiv.org Such strategies enable the construction of polycyclic indoline-containing frameworks that are features of many pharmacologically active molecules. chemrxiv.org

Development of Novel Molecular Scaffolds for Chemical Space Exploration

The indoline nucleus is a privileged scaffold in drug discovery, offering a robust framework for the exploration of chemical space. researchgate.netnih.gov The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and materials science, allowing for the systematic creation of compound libraries to probe biological targets or material properties. researchgate.net

Structural diversification of N-acyl indoline derivatives is achieved by modifying both the indoline core and the N-acyl substituent. Key strategies include:

Substitution on the Aromatic Ring: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) onto the benzene (B151609) ring of the indoline can modulate electronic properties and steric interactions.

Modification of the Pyrrole (B145914) Ring: Functionalization of the C2 and C3 positions of the indoline ring can introduce new stereocenters and points of diversity. chemrxiv.org

Varying the Acyl Group: The acyl group itself is a prime site for modification. For this compound, this could involve altering the substitution pattern on the benzoyl ring or replacing it entirely with different acyl groups to fine-tune properties.

These diversification efforts are crucial for generating libraries of compounds with a range of physicochemical properties, which can then be screened for desired activities. nih.gov The synthesis of diverse spirooxindole derivatives, for example, often utilizes 3-methyleneoxindolines, which are related to the indoline core, as key building blocks. researchgate.net

The systematic modification of the N-acyl indoline scaffold allows for the investigation of structure-property relationships (SPRs). By correlating changes in molecular structure with observed properties, researchers can design molecules with optimized characteristics. For example, in a study of 1-aryl-1H-naphtho[2,3-d] chemrxiv.orgresearchgate.netnih.govtriazole-4,9-dione derivatives, modifications to the aryl group led to the discovery of potent inhibitors of specific enzymes, highlighting the importance of such structural explorations. nih.gov While direct SPR studies on this compound are not available, research on related indole (B1671886) derivatives demonstrates that even subtle structural changes can significantly impact biological activity or physical properties. nih.gov

Ligand Design Principles and Applications in Catalysis

While specific applications of this compound in catalysis are not documented, the broader class of indolines is used in several catalytic systems. For example, domino copper-catalyzed amidation/nucleophilic substitution reactions are used to synthesize indolines, which can then serve as chiral supports or ligands. ekb.egnih.gov The development of multitarget directed ligands often involves exploring the chemical space around scaffolds like indoline to interact with specific biological receptors, which is a principle that also applies to designing ligands for catalytic active sites. nih.govresearchgate.net

Exploration of Photophysical and Electronic Properties for Functional Materials

The electronic and photophysical properties of indole and indoline derivatives are of significant interest for the development of functional organic materials, particularly in the field of nonlinear optics (NLO). nih.govnih.gov These properties are highly dependent on the molecular structure, including the nature and substitution pattern of the N-acyl group.

Organic molecules with extended π-conjugation, donor-acceptor groups, and non-centrosymmetric structures often exhibit significant NLO properties, which are crucial for applications in optical data storage, processing, and switching. nih.govnih.gov Chalcones and other indole derivatives have been investigated for their NLO response. niscpr.res.in

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of novel compounds. niscpr.res.in These calculations can determine key parameters like dipole moment, polarizability (α), and hyperpolarizability (β and γ), which indicate the potential of a molecule as an NLO material. For instance, quantum chemical investigations of compounds like (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one have shown their suitability as potential NLO materials based on their calculated dipole moments and hyperpolarizabilities. niscpr.res.in

The N-acyl group in a molecule like this compound can influence the intramolecular charge transfer characteristics, which are fundamental to NLO activity. The benzoyl group can act as an electron-withdrawing group, and its substitution pattern can fine-tune the electronic properties of the entire molecule. While experimental data for this compound is not available, the general principles suggest that it could be a candidate for NLO studies, with its properties being tunable through synthetic modifications.

Future Research Directions and Emerging Avenues

Discovery of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of N-acylindolines exist, the future necessitates the development of more sustainable and efficient protocols. A significant focus will be on methodologies that align with the principles of green chemistry, minimizing waste and energy consumption.

Future research could explore:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, better reaction control, and easier scalability. uc.ptnih.gov Investigating the synthesis of 1-(3-methylbenzoyl)indoline in flow reactors could lead to higher yields and purity, with reduced reaction times. nih.gov

Photoredox Catalysis: This burgeoning field uses visible light to drive chemical reactions, often under mild conditions. researchgate.netacs.org Developing a photoredox-catalyzed synthesis of this compound could provide a more energy-efficient and selective route. organic-chemistry.orgacs.org Dual catalysis systems, combining photoredox catalysts with transition metals like nickel, could unlock novel bond-forming strategies for creating the indoline (B122111) core. researchgate.netorganic-chemistry.orgacs.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign aqueous conditions. nih.gov Exploring enzymatic approaches, such as those employing monoamine oxidase (MAO-N), for the synthesis or modification of the indoline scaffold presents a promising green alternative. nih.govacs.orgelsevierpure.comacs.org

| Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, scalability, reaction control, and higher yields. uc.pt |

| Photoredox Catalysis | Energy efficiency, mild reaction conditions, and novel reactivity. researchgate.netorganic-chemistry.orgacs.org |

| Biocatalysis | High selectivity, environmentally friendly (aqueous media), and mild conditions. nih.govacs.org |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The full reactive potential of this compound remains largely untapped. Future studies should aim to uncover novel transformations and develop methods for precise control over reaction outcomes.

Key areas for exploration include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis. nih.govnih.gov Research into the selective C-H activation at various positions on both the indoline and the 3-methylbenzoyl moieties could lead to a diverse array of new derivatives with unique properties. researchgate.net For instance, transition metal-catalyzed reactions could target the distal positions of the heterocyclic ring system. nih.gov

Regiodivergent Synthesis: Developing catalytic systems that can selectively furnish different constitutional isomers from the same starting materials is a significant challenge. Future work could focus on achieving regiodivergent functionalization of this compound, allowing access to a wider range of molecular architectures.

Asymmetric Catalysis: For applications where chirality is important, the development of enantioselective reactions is crucial. Future research should explore the use of chiral catalysts to control the stereochemistry of reactions involving this compound, particularly for functionalizations at the C3 position of the indoline ring.

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and the discovery of new reactivity. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring will be instrumental.

Emerging techniques to be applied include:

Operando Spectroscopy: This powerful methodology allows for the characterization of a catalyst and reacting species under actual reaction conditions. wikipedia.orghidenanalytical.comhideninc.com Employing techniques like Operando IR or Raman spectroscopy could provide invaluable insights into the active catalytic species and intermediates in the synthesis of this compound. ornl.govchemcatbio.org

In-situ NMR and MS: Real-time monitoring of reaction mixtures using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide detailed kinetic data and help to identify transient intermediates, leading to a more complete mechanistic picture.

| Spectroscopic Technique | Information Gained for this compound Reactions |

| Operando IR/Raman | Identification of surface adsorbates, reaction intermediates, and catalyst state under working conditions. ornl.govchemcatbio.org |

| In-situ NMR | Real-time concentration profiles of reactants, intermediates, and products; kinetic analysis. |

| In-situ MS | Detection of transient species and reaction byproducts; mechanistic elucidation. |

Enhanced Interdisciplinary Approaches Combining Computational and Experimental Chemistry

The synergy between computational modeling and experimental work is a powerful engine for discovery in modern chemistry. acs.orgacs.orgquora.comamanote.com Applying this integrated approach to this compound will accelerate progress.

Future interdisciplinary efforts should focus on:

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the geometries of intermediates. These theoretical predictions can then be validated through targeted experiments, leading to a robust understanding of reaction mechanisms.

Catalyst and Ligand Design: Computational screening can be employed to rapidly evaluate the potential of new catalysts and ligands for specific transformations of this compound, guiding experimental efforts toward the most promising candidates. nih.gov

Prediction of Properties: Computational chemistry can be used to predict the electronic, spectroscopic, and physical properties of novel this compound derivatives, helping to prioritize synthetic targets for specific applications.

Development of Environmentally Benign Synthetic Routes and Processes

Building upon the theme of sustainability, a dedicated focus on developing entirely green synthetic pathways is paramount. This involves a holistic approach to minimizing the environmental impact of the entire synthetic process.

Key strategies for developing environmentally benign routes include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a critical step. mdpi.comdntb.gov.uaresearchgate.netacs.org Research into the synthesis of this compound in these media could significantly reduce the environmental footprint. google.com

Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent eliminates a major source of waste. researchgate.net Exploring solvent-free acylation and amidation methods for the synthesis of this compound is a promising avenue. ijcps.orgchemijournal.com

Recyclable Catalysts: The development of heterogeneous or magnetically separable catalysts that can be easily recovered and reused is essential for sustainable chemistry. acs.orgjsynthchem.comjsynthchem.com Research into solid acid catalysts or magnetic nanoparticle-supported catalysts for the synthesis of this compound could lead to more economical and environmentally friendly processes. chemijournal.compharmacyfreak.com

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-methylbenzoyl)indoline, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, indoline derivatives can undergo benzoylation using 3-methylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Reaction optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic reactivity.

- Temperature control : Maintaining 0–5°C minimizes side reactions like over-acylation.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves unreacted starting materials and by-products .

Key data : Yields >70% are achievable with strict anhydrous protocols.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

Characterization relies on:

- ¹H/¹³C NMR : The methylbenzoyl group shows a singlet at δ ~2.4 ppm (CH₃) and aromatic protons at δ 7.2–7.8 ppm. Indoline NH appears as a broad peak at δ ~3.1 ppm .

- IR spectroscopy : Stretching vibrations for the carbonyl group (C=O) appear at ~1680 cm⁻¹, while indoline NH bending is observed at ~3400 cm⁻¹ .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (C₁₆H₁₅NO: 237.115 g/mol).

Advanced Research Questions

Q. How do substitution patterns on the indoline core influence bioactivity, and what computational methods predict binding affinities?

Substituents at the indoline N1 or C3 position modulate interactions with biological targets (e.g., enzymes, receptors). Computational approaches include:

- Docking studies : Molecular docking (AutoDock, Schrödinger) evaluates binding to targets like serotonin receptors or kinases.

- QSAR modeling : Hammett constants or logP values correlate electronic effects/lipophilicity with activity .

Case study : Methyl groups at C3 enhance metabolic stability but reduce solubility, requiring trade-offs in lead optimization .

Q. What mechanistic pathways explain contradictory data in oxidation/reduction reactions of this compound derivatives?

Discrepancies in oxidation products (e.g., indole-2,3-dione vs. hydroxylated derivatives) arise from:

- Reagent selectivity : KMnO₄ in acidic conditions favors dione formation, while LiAlH₄ reduces the carbonyl to a secondary alcohol .

- Steric effects : Bulky substituents hinder oxidation at C2, leading to alternative reaction pathways .

Resolution : Use kinetic studies (e.g., time-resolved NMR) and DFT calculations to map energy barriers for competing pathways .

Q. How can analytical methods differentiate regioisomers formed during the synthesis of this compound derivatives?

Regioisomeric by-products (e.g., C5 vs. C7 substitution) are resolved via:

Q. What strategies mitigate side reactions (e.g., dimerization) during large-scale synthesis of this compound?

- Dilution effects : High dilution reduces intermolecular coupling.

- Protecting groups : Temporary protection of the indoline NH with Boc groups prevents nucleophilic attack .

- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, minimizing side products .

Methodological Challenges and Solutions

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound analogs?

- Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity.

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.